

chemical properties and synthesis of phentolamine mesylate

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Compound of Interest

Compound Name: *Phentolamine mesylate*

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An In-depth Technical Guide to the Chemical Properties and Synthesis of **Phentolamine Mesylate**

Introduction

Phentolamine mesylate is a potent, reversible, non-selective alpha-adrenergic antagonist.[1] [2] It is a synthetic imidazoline derivative that competitively blocks both α 1- and α 2-adrenergic receptors, leading to vasodilation and a subsequent reduction in peripheral vascular resistance. [3][4][5] This activity makes it clinically significant for the management of hypertensive crises, particularly those associated with pheochromocytoma, and for the prevention of dermal necrosis following norepinephrine extravasation.[6] This guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Phentolamine mesylate is a white to off-white, odorless crystalline powder.[6][7][8] It is the methanesulfonate salt of phentolamine.[3][5] The compound is generally stable, though aqueous solutions are not recommended for long-term storage.[7][9]

Quantitative Data Summary

The key chemical and physical properties of **phentolamine mesylate** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid	[3][5]
CAS Number	65-28-1	[3][10]
Molecular Formula	C ₁₈ H ₂₃ N ₃ O ₄ S (or C ₁₇ H ₁₉ N ₃ O · CH ₄ O ₃ S)	[3][7][10]
Molecular Weight	377.46 g/mol (or 377.5 g/mol)	[7][9][10]
Appearance	White to off-white, odorless, crystalline powder	[6][7][8]
Melting Point	178 - 182 °C	[7][10][11]
Solubility	Water: 10 mg/mL (in PBS, pH 7.2)[3][9], 50 mg/mL[7], Freely soluble[6][8]	
Ethanol: 15 mg/mL[3][9], 26 mg/mL[7], Freely soluble[8]		
DMSO: 30 mg/mL	[3][9]	
Dimethyl Formamide (DMF): ~50 mg/mL	[9]	
Chloroform: Slightly soluble	[6][8]	
Purity	≥98%	[9][10]
pKB	8.07 (for α-adrenergic receptors)	[1]
Storage	2 - 8 °C[10] or -20°C[9]	
UV/Vis. (λmax)	209, 277 nm	[9]

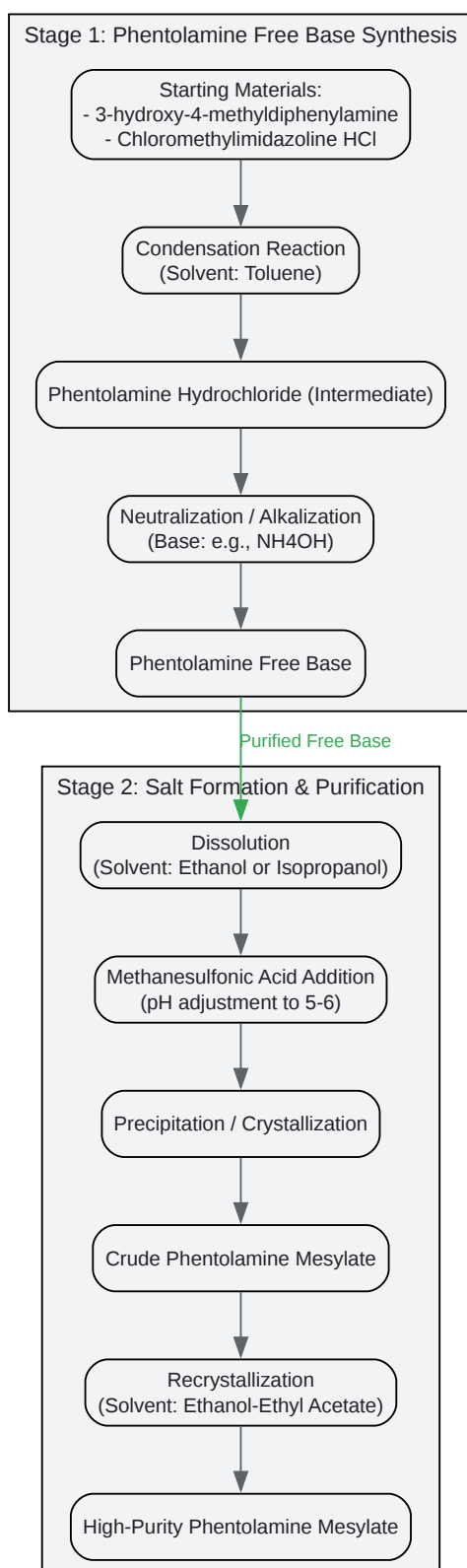
Synthesis of Phentolamine Mesylate

The synthesis of **phentolamine mesylate** is typically a two-stage process. The first stage involves the synthesis of the phentolamine free base, followed by a salt formation reaction with methanesulfonic acid.^[7]

- **Stage 1: Synthesis of Phentolamine Free Base:** The precursor, phentolamine, is commonly synthesized via a condensation reaction. One documented pathway involves reacting 3-hydroxy-4-methyldiphenylamine with chloromethylimidazoline hydrochloride in a suitable solvent like toluene.^[12] The resulting phentolamine hydrochloride is then neutralized, often using a base like dilute ammonia water or an inorganic alkali aqueous solution, to yield the phentolamine free base.^{[12][13]}
- **Stage 2: Salt Formation:** The purified phentolamine free base is dissolved in a solvent such as anhydrous ethanol or isopropanol.^{[12][14]} Methanesulfonic acid is then added dropwise to adjust the pH to a range of 5-6.^{[13][14]} The final product, **phentolamine mesylate**, precipitates out of the solution and can be further purified by recrystallization, often using an ethanol-ethyl acetate mixed solvent system.^{[12][15]}

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of high-purity **phentolamine mesylate**.



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Caption: General synthesis workflow for **Phentolamine Mesylate**.

Experimental Protocols

The following protocols are based on methodologies described in the literature and patents.

Protocol 1: Salt Formation of Phentolamine Mesylate

This protocol details the conversion of phentolamine free base to its mesylate salt.^[14]

- **Dissolution:** Add 24g of phentolamine free base to 240 mL of anhydrous ethanol in a beaker. Stir with a glass rod until the solid is completely dissolved.
- **pH Adjustment:** While stirring, slowly add a solution of methanesulfonic acid in ethanol dropwise. Monitor the pH continuously. Continue addition until the pH of the solution is approximately 7. (Note: This will require about 8.2g of methanesulfonic acid).
- **Final pH Tuning:** Using a high-precision pH test paper or a calibrated pH meter, carefully adjust the pH to a final value between 5 and 6.
- **Filtration:** Filter the solution twice to remove any particulate matter.
- **Concentration:** Transfer the filtrate to a three-necked flask suitable for vacuum distillation. Using a water bath with the temperature maintained below 55°C, concentrate the ethanol volume to approximately one-third of the original volume. The solution will become a thick syrup.
- **Precipitation:** To the concentrated syrup, add an equal volume of ethyl acetate (approximately 95 mL). Use a scraper to dislodge any solid material from the flask walls. Agitate the flask to induce crystal precipitation.
- **Crystallization:** Refrigerate the flask at 10-15°C for 6 hours, protected from light, to allow for complete crystallization.
- **Isolation and Drying:** Collect the crystals by filtration. Wash the collected solid 2-3 times with ethyl acetate. Drain the solvent thoroughly. Dry the final product at 80°C for 6 hours to obtain white **phentolamine mesylate**.

Protocol 2: Synthesis from Phentolamine and Methanesulfonic Acid in Acetone/Water

This protocol describes a method for producing high-purity **phentolamine mesylate**.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Admixing:** In a suitable vessel, admix phentolamine, methanesulfonic acid, acetone, and water to create a first mixture.
- **Second Mixture Formation:** Admix the first mixture with methyl t-butyl ether to create a second mixture.
- **Precipitation:** Allow **phentolamine mesylate** to precipitate from the second mixture by cooling. The cooling profile can be critical for purity and crystal form. For example, cool the mixture to a temperature between 15°C and -15°C.
- **Stirring and Further Cooling:** Allow the mixture to stir at this temperature for approximately 1 hour, then further cool the mixture to about -20°C to maximize precipitation.
- **Isolation:** Isolate the precipitated solid via filtration to yield high-purity **phentolamine mesylate**.

Mechanism of Action and Signaling Pathway

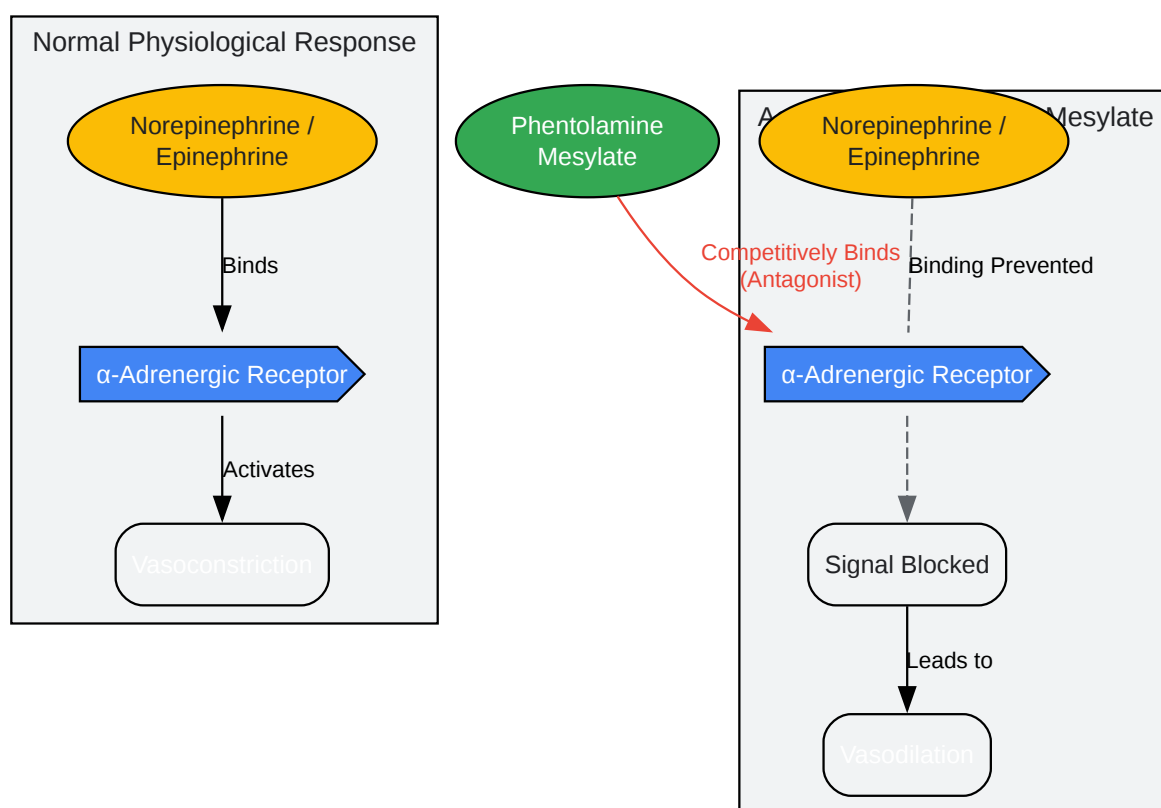
Phentolamine mesylate functions as a competitive antagonist at both α 1- and α 2-adrenergic receptors.[\[4\]](#)[\[5\]](#) These receptors are key components of the sympathetic nervous system.

- **α 1-Adrenergic Receptors:** Located on postsynaptic vascular smooth muscle cells, their activation by endogenous catecholamines (e.g., norepinephrine, epinephrine) leads to vasoconstriction. By blocking these receptors, phentolamine prevents this action, resulting in vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure.[\[4\]](#)[\[19\]](#)
- **α 2-Adrenergic Receptors:** Located on presynaptic nerve terminals, these receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine.[\[4\]](#)[\[19\]](#)
Phentolamine's blockade of α 2-receptors inhibits this feedback loop, which can lead to an

increase in synaptic norepinephrine levels. However, the vasodilatory effect from α_1 -blockade is the dominant clinical outcome.[4]

Signaling Pathway Diagram

The diagram below illustrates the competitive antagonism of **phentolamine mesylate** at the alpha-adrenergic receptor.



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Caption: Phentolamine's competitive antagonism at α -receptors.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Phentolamine mesylate | 65-28-1 | >98% [smolecule.com]
- 4. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 5. Phentolamine Methanesulfonate | C₁₈H₂₃N₃O₄S | CID 91430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phentolamine Mesylate for Injection (Phentolamine Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. nbinno.com [nbinno.com]
- 8. Phentolamine Mesylate, USP | API | Medisca [medisca.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Phentolamine mesylate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 12. CN101463009A - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]
- 13. CN103408495A - Synthesis process of phentolamine mesilate - Google Patents [patents.google.com]
- 14. Phentolamine mesilate synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. US11566005B2 - Highly pure phentolamine mesylate and methods for making same - Google Patents [patents.google.com]
- 17. patents.justia.com [patents.justia.com]
- 18. CN115368310A - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]
- 19. Phentolamine - Wikipedia [en.wikipedia.org]
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